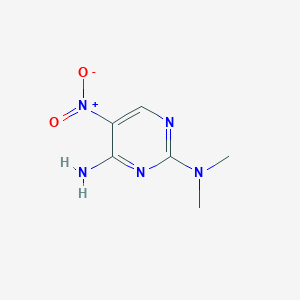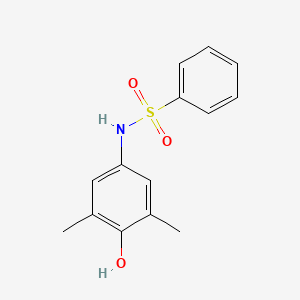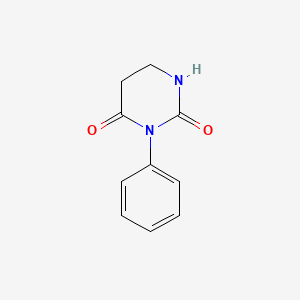![molecular formula C7H12O B3053170 Bicyclo[2.2.1]heptan-1-ol CAS No. 51566-98-4](/img/structure/B3053170.png)
Bicyclo[2.2.1]heptan-1-ol
Descripción general
Descripción
Bicyclo[2.2.1]heptan-1-ol is a chemical compound with the formula C7H12O . It is a member of the class of compounds known as bicyclic monoterpenoids . These are monoterpenes containing exactly 2 rings, which are fused together .
Synthesis Analysis
A sequential Diels Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . This method allows for the creation of novel floral and woody odorants . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound has a molecular weight of 112.1696 . The related compound, Bicyclo[2.2.1]heptan-2-ol, has a density of 1.1±0.1 g/cm3, a boiling point of 176.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Enzymatic Resolution and Synthesis of Building Blocks
Bicyclo[2.2.1]heptan-1-ol derivatives have been studied for their potential in enzymatic resolution processes. Königsberger et al. (1989) found that butyrates of endo-bicyclo[2.2.1]heptan-2-ols demonstrated steric factors influencing enantioselection, offering access to enantiomerically enriched building blocks for cyclopentane and hexane systems (Königsberger et al., 1989).
Synthesis and Thermal Decomposition
Vainiotalo et al. (1985) explored the pyrolysis of three acetates of methylbicyclo[2.2.1]heptan-2-ols and their parent alcohols. They found that the formation of principal products was consistent with a concerted elimination involving a six-membered cyclic transition state, providing insights into the mechanism and direction of elimination (Vainiotalo et al., 1985).
Chemical Reactions and Molecular Structure
Olah and Ramaiah (1993) studied the electrophilic reactions at single bonds in bicyclo[2.2.1]heptane and bicylo[2.2.2]octane with nitronium tetrafluoroborate, revealing insights into the mechanism of these reactions and their intermediate products (Olah & Ramaiah, 1993). Furthermore, Dallinga and Toneman (2010) investigated the molecular structure of bicyclo[2.2.1]hepta-2,5-diene using electron diffraction, providing details on its symmetry and bond lengths (Dallinga & Toneman, 2010).
Synthesis of Alicyclic Compounds
Ikeuchi et al. (2021) described a method for synthesizing a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons via the Diels-Alder reaction, highlighting its potential as a versatile building block in organic synthetic chemistry (Ikeuchi et al., 2021).
Biotransformation Studies
Hamada (1988) investigated the biotransformation of bicyclo[2.2.1]heptan-2-ol derivatives using cultured cells of Nicotiana tabacum, observing enantioselective conversions of these alcohols to ketones, demonstrating the enantiomeric discrimination capability of these cells (Hamada, 1988).
Safety and Hazards
The safety data sheet for Bicyclo[2.2.1]heptan-2-ol indicates that it is a flammable solid and may form combustible dust concentrations in air. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to store it in a well-ventilated place .
Mecanismo De Acción
Target of Action
The primary targets of Bicyclo[2.2.1]heptan-1-ol are currently unknown. The compound’s structure is embedded in numerous compounds with various functions , suggesting a potential for diverse biological interactions
Mode of Action
The exact mode of action of Bicyclo[22It’s known that similar compounds can be converted into corresponding lactones using certain enzymes . This suggests that this compound may interact with its targets through enzymatic transformations.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22The transformation of similar compounds into lactones suggests that it may be involved in metabolic pathways related to lactone biosynthesis
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound behaves in the body.
Result of Action
The molecular and cellular effects of Bicyclo[22Given its potential involvement in lactone biosynthesis , it may influence cellular processes related to this pathway. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Propiedades
IUPAC Name |
bicyclo[2.2.1]heptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-3-1-6(5-7)2-4-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFPIBTGJOVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335276 | |
| Record name | Bicyclo[2.2.1]heptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51566-98-4 | |
| Record name | Bicyclo[2.2.1]heptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
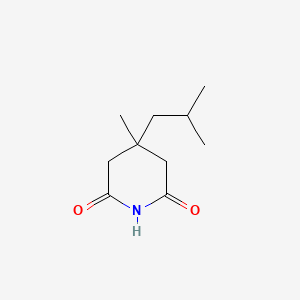
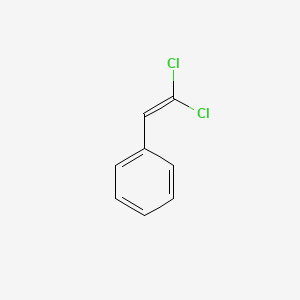
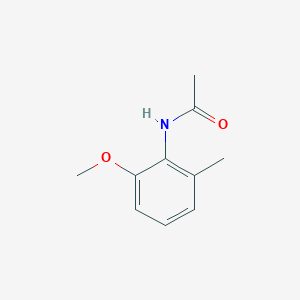
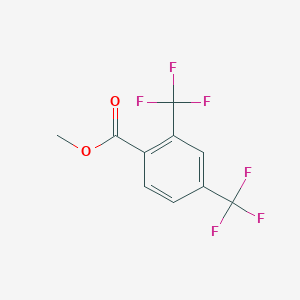
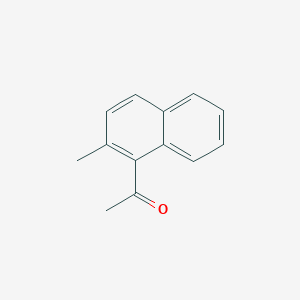

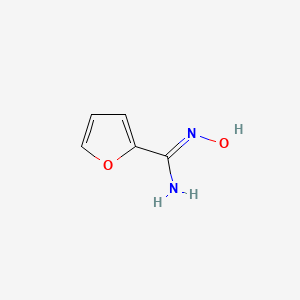
![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)
